1,2,3,4,5,6,7,8-Octahydronaphthalene

Catalytic Hydrogenation Reaction Kinetics Intermediate Trapping

1,2,3,4,5,6,7,8-Octahydronaphthalene (CAS 493-03-8), also known as 9,10-octalin, is a bicyclic hydrocarbon with the molecular formula C10H16 and a molecular weight of approximately 136.23 g/mol. It is a partially saturated derivative of naphthalene, characterized by its single remaining double bond.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 493-03-8
Cat. No. B1594339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6,7,8-Octahydronaphthalene
CAS493-03-8
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CCCC2
InChIInChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2
InChIKeyZKZCHOVDCNLSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6,7,8-Octahydronaphthalene (CAS 493-03-8): Key Properties and Procurement Considerations


1,2,3,4,5,6,7,8-Octahydronaphthalene (CAS 493-03-8), also known as 9,10-octalin, is a bicyclic hydrocarbon with the molecular formula C10H16 and a molecular weight of approximately 136.23 g/mol . It is a partially saturated derivative of naphthalene, characterized by its single remaining double bond [1]. This compound exists as a colorless liquid with a density of 0.91 g/cm³, a boiling point of 195°C at 760 mmHg, a flash point of 66.1°C, and a refractive index of 1.497 . It is relatively non-polar and insoluble in water but soluble in organic solvents .

Why Substituting 1,2,3,4,5,6,7,8-Octahydronaphthalene with Naphthalene, Tetralin, or Decalin Can Compromise Experimental and Process Outcomes


The compounds naphthalene, tetralin (1,2,3,4-tetrahydronaphthalene), 1,2,3,4,5,6,7,8-octahydronaphthalene, and decalin (decahydronaphthalene) represent sequential stages of hydrogenation, resulting in distinct structural, physical, and chemical properties [1]. While they share a core bicyclic framework, differences in saturation level (aromatic vs. partially vs. fully hydrogenated) dictate critical parameters such as solvent polarity, chemical reactivity (e.g., susceptibility to further hydrogenation or electrophilic attack), and thermodynamic stability [2]. Consequently, these compounds are not interchangeable. Their unique properties are leveraged for specific applications: decalin is favored as a high-energy-density jet fuel additive, tetralin is commonly employed as a high-boiling solvent, and 1,2,3,4,5,6,7,8-octahydronaphthalene serves a distinct role as a key synthetic intermediate and a specific microbial metabolite . Substituting one for another without rigorous validation can lead to failed reactions, altered product profiles, or erroneous biological interpretations .

Quantitative Differentiation Guide for 1,2,3,4,5,6,7,8-Octahydronaphthalene: Evidence-Based Comparison Against Structural Analogs


Synthetic Utility: Superior Intermediate in Targeted Hydrogenation of Naphthalene

1,2,3,4,5,6,7,8-Octahydronaphthalene is a crucial, identifiable intermediate in the catalytic hydrogenation of naphthalene to decalin, a distinction not shared by many other intermediates. The hydrogenation pathway on a commercial Ni/γ-Al2O3 catalyst was found to proceed sequentially from naphthalene to tetralin, then to 1,2,3,4,5,6,7,8-octahydronaphthalene (Δ1,9-octalin), and finally to decalin [1]. While tetralin is a well-known primary intermediate, the rate of its hydrogenation (k2) on a Pd5%/Al2O3 catalyst was measured at 0.224, which is over three times higher than the hydrogenation of naphthalene (k1 = 0.069) [2]. This kinetic difference underscores that 1,2,3,4,5,6,7,8-octahydronaphthalene, not tetralin, is the immediate precursor to the fully saturated decalin, making it the strategic target for selective synthesis or mechanistic studies [3].

Catalytic Hydrogenation Reaction Kinetics Intermediate Trapping

Biological Uniqueness: A Specific Microbial Metabolite for Natural Product Research

1,2,3,4,5,6,7,8-Octahydronaphthalene is not merely a synthetic chemical but has been identified as a specific natural product produced by certain bacterial strains. It is reported as a metabolite found in Streptomyces albidoflavus and Streptomyces coelicolor, organisms widely used as models for antibiotic production and microbial development [1]. Furthermore, it is recognized as a quorum sensing detection agent, a role that its fully saturated counterpart, decalin, or its aromatic precursor, naphthalene, are not documented to fulfill . This specific biological activity is a direct consequence of its unique structure.

Natural Product Chemistry Microbial Metabolomics Quorum Sensing

Physical Differentiation: Intermediate Volatility and Boiling Point Dictate Specific Process Suitability

The physical properties of 1,2,3,4,5,6,7,8-octahydronaphthalene provide a clear basis for its selection over its structural relatives for certain applications. The compound has a boiling point of 195°C at 760 mmHg and a vapor pressure of 0.601 mmHg at 25°C . In contrast, tetralin has a higher boiling point (207°C) [1], while the fully saturated decalin exists as a mixture of cis- and trans-isomers with boiling points around 194°C and 186°C, respectively [2]. Its refractive index is 1.497 . These intermediate physical characteristics make it a distinct option where the properties of either the more aromatic tetralin or the fully saturated decalin are not optimal.

Chemical Engineering Process Chemistry Solvent Selection

Handling and Safety: Enhanced Chemical Stability and Oxidation Resistance for Inert Applications

1,2,3,4,5,6,7,8-Octahydronaphthalene is noted for its chemical stability and resistance to oxidation, making it suitable for applications requiring inert conditions . This is a key differentiator from more reactive, less saturated analogs. Naphthalene, with its fully aromatic system, is prone to electrophilic substitution, while tetralin, being partially saturated, is susceptible to oxidation and further hydrogenation [1]. The target compound, with only a single isolated double bond, represents a more inert state. Furthermore, safety data sheets specify it as a corrosive and toxic substance with hazard codes H314 (causes severe skin burns and eye damage), H331 (toxic if inhaled), and H411 (toxic to aquatic life with long-lasting effects) . This profile necessitates specific handling precautions but also indicates a well-characterized reactivity profile, which is valuable for risk assessment in process chemistry.

Chemical Safety Process Stability Oxidation Resistance

Optimal Application Scenarios for Procuring 1,2,3,4,5,6,7,8-Octahydronaphthalene (CAS 493-03-8) Based on Quantitative Differentiation


As a Kinetic Standard in Naphthalene Hydrogenation Studies

Procure 1,2,3,4,5,6,7,8-octahydronaphthalene for use as a certified analytical standard in catalytic hydrogenation research. Its well-defined role as the intermediate (Δ1,9-octalin) in the pathway from tetralin to decalin makes it essential for calibrating instruments and validating kinetic models that describe this specific reaction sequence . Using decalin or tetralin for this purpose would yield inaccurate data due to their different positions on the reaction coordinate.

As a Synthetic Intermediate for Fragrance and Pharmaceutical Development

1,2,3,4,5,6,7,8-Octahydronaphthalene serves as a key intermediate in the synthesis of various chemical compounds, including fragrances and pharmaceuticals . The residual double bond in its structure provides a unique and reactive handle for further functionalization, distinguishing it from the less reactive decalin [1]. Its procurement is therefore strategically important for research groups pursuing the total synthesis of complex molecules with the octalin core, such as sesquiterpenes like valerianol or leptosperol B, which have an octahydronaphthalene framework [2].

As a Biological Probe for Quorum Sensing and Microbial Metabolomics

For studies focused on microbial cell-cell communication or metabolomics, specifically in Streptomyces species, 1,2,3,4,5,6,7,8-octahydronaphthalene is the required compound. Its established role as a quorum sensing detection agent and a confirmed metabolite in S. albidoflavus and S. coelicolor makes it a critical reagent for elucidating complex bacterial regulatory networks . Naphthalene or decalin would be biologically irrelevant in this context and cannot serve as a substitute for this specific probe [1].

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